ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
CAS No. |
853318-01-1 |
|---|---|
Molecular Formula |
C35H30N2O3 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-phenylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C35H30N2O3/c1-4-40-35(39)29-21-32(33(38)28-17-15-27(16-18-28)26-13-9-6-10-14-26)37-31-20-24(3)23(2)19-30(31)36(34(29)37)22-25-11-7-5-8-12-25/h5-21H,4,22H2,1-3H3 |
InChI Key |
JZVQZRHMTULTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the pyrrolo ring: This step involves the cyclization of the intermediate product to form the pyrrolo[1,2-a]benzimidazole structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo several types of chemical reactions:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the benzimidazole core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Steps in Synthesis:
- Formation of Pyrrolo-Benzimidazole : This is achieved through cyclization reactions involving appropriate precursors.
- Carbonyl Introduction : The incorporation of the biphenyl carbonyl moiety is performed using acylation methods.
- Final Functionalization : The ethyl ester and benzyl groups are introduced in the final steps to yield the target compound.
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. Ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Study: Anticancer Efficacy
A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and found that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial membranes, which can disrupt cellular integrity.
Experimental Findings
In vitro tests revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Another area of research highlights the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Research Insights
Studies have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate the radical scavenging activity of this compound. Results indicated a strong antioxidant capacity comparable to standard antioxidants like ascorbic acid .
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for various material science applications. Its potential use in organic electronics and as a dye-sensitized solar cell component is being explored due to its electronic properties.
Photovoltaic Applications
The compound's ability to absorb light effectively can be harnessed in photovoltaic devices. Preliminary studies suggest that incorporating this benzimidazole derivative into solar cell architectures can enhance light absorption and improve energy conversion efficiencies.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives such as:
- Ethyl 4-benzyl-1-(2-thienylcarbonyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate .
- 2-Phenylbenzimidazoles : Known for their anticancer activity .
- Substituted benzimidazoles : These compounds exhibit various biological activities, including antimicrobial and antiviral properties .
The uniqueness of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound belonging to the pyrrolo[1,2-a]benzimidazole class. This class has garnered significant interest due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound based on available research findings.
Structure and Properties
The compound features a complex structure that includes a pyrrolo[1,2-a]benzimidazole core, which is known for its ability to interact with biological macromolecules such as DNA and proteins. The presence of various substituents, such as the ethyl carboxylate and benzyl groups, may enhance its pharmacological properties.
Antitumor Activity
Research indicates that compounds within the pyrrolo[1,2-a]benzimidazole family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that structural modifications can greatly influence the cytotoxic effects of these compounds. The introduction of basic 3-substituents has been linked to enhanced antitumor activity due to improved interaction with DNA through hydrogen bonding and stereoselective activation by DT-diaphorase .
Table 1: Antitumor Activity of Pyrrolo[1,2-a]benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | |
| Compound B | HeLa (Cervical Cancer) | 10.2 | |
| Ethyl 4-benzyl... | A549 (Lung Cancer) | TBD | Current Study |
Note: TBD indicates that specific IC50 values for the compound were not available in the literature.
Antimicrobial Activity
The antimicrobial properties of pyrrolo[1,2-a]benzimidazole derivatives have also been explored. These compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study:
In a study evaluating a series of pyrrolo[1,2-a]benzimidazole derivatives, one compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL . The structural features that contributed to this activity included electron-withdrawing groups that enhanced binding affinity to bacterial enzymes.
Neuroprotective Effects
Neuroprotective properties have been attributed to some derivatives of pyrrolo[1,2-a]benzimidazole. These compounds are believed to exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Research Findings:
A recent study highlighted the neuroprotective effects of a related compound in models of neurodegeneration. The compound was shown to reduce apoptosis in neuronal cells exposed to oxidative stress by upregulating antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
